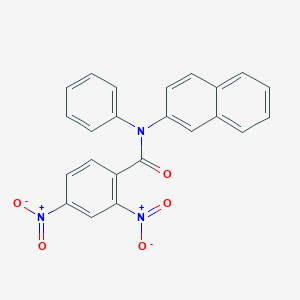
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a naphthalene ring, a dinitrobenzene moiety, and a phenyl group attached to an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide typically involves the reaction of 2-naphthylamine with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mecanismo De Acción
The mechanism of action of N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 3,5-dinitrobenzoate: Similar structure with a different functional group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring and phosphonate group.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Contains a thiazole ring and pyrrolidinone moiety.
Uniqueness
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H15N3O5 |
|---|---|
Peso molecular |
413.4g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-2,4-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C23H15N3O5/c27-23(21-13-12-20(25(28)29)15-22(21)26(30)31)24(18-8-2-1-3-9-18)19-11-10-16-6-4-5-7-17(16)14-19/h1-15H |
Clave InChI |
FLOCMUCXBRJCBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















